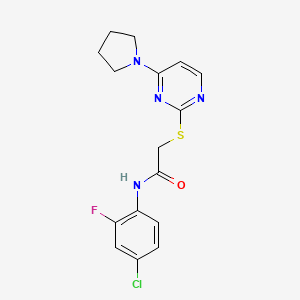

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

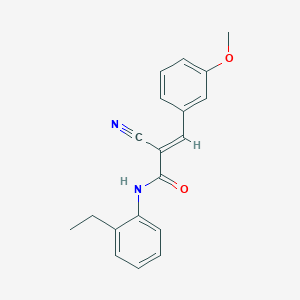

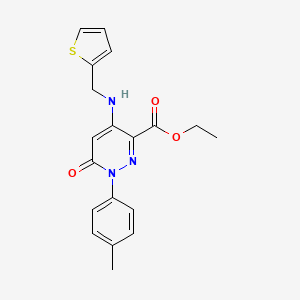

The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a triazole ring, and a difluorophenyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds (rings that contain atoms other than carbon). These rings, along with the attached phenyl groups, could potentially have interesting electronic and steric effects .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bromine on the bromophenyl group, for example, might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Characterization

The compound under discussion is related to families of chemicals that have been synthesized and characterized for various properties and applications. For instance, the synthesis of similar triazol derivatives has been reported, where the compounds were characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. These compounds are investigated for their potential in antimicrobial activities against various bacterial and fungal strains. The structural characterization and synthesis pathways provide insights into the potential chemical behavior and reactivity of these compounds (Kaneria et al., 2016).

Antimicrobial Activities

Derivatives similar to the compound have been extensively studied for their antimicrobial properties. Research demonstrates that certain triazole and oxadiazole derivatives exhibit significant antimicrobial activities. These activities are assessed through various antimicrobial assays against a spectrum of bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007; Bayrak et al., 2009).

Molecular Rearrangements and Synthetic Applications

The photochemistry of oxadiazoles, closely related to the target compound, reveals interesting molecular rearrangements under the influence of nitrogen nucleophiles, leading to the formation of triazoles and other heterocycles. These findings are crucial for understanding the photostability and photoinduced reactivity of such compounds, which could be leveraged in designing light-responsive materials or in synthetic chemistry (Buscemi, Vivona, & Caronna, 1996).

Reaction Kinetics and Solvent Effects

The reactivity of similar compounds in room-temperature ionic liquids (RTILs) has been studied, showing that RTILs can significantly affect the kinetics of rearrangements involving heterocycles. These studies not only provide insights into the solvent effects on chemical reactivity but also highlight the potential of RTILs as alternative solvents for conducting reactions with environmental and operational advantages (D’Anna, Frenna, Noto, Pace, & Spinelli, 2005).

Electroluminescent and Conductive Properties

Research into polymers containing triazole units has demonstrated their electroluminescent and conductive properties, suggesting applications in the development of electronic and optoelectronic devices. Such materials show promise for use in light-emitting diodes (LEDs) and other electronic applications, where the unique properties of the triazole ring can contribute to the performance and efficiency of the devices (Huang et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF2N6O/c17-9-3-1-8(2-4-9)15-21-16(26-23-15)13-14(20)25(24-22-13)12-6-5-10(18)7-11(12)19/h1-7H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOKMEPRKZYZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2967721.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2967733.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)